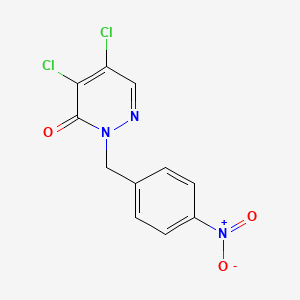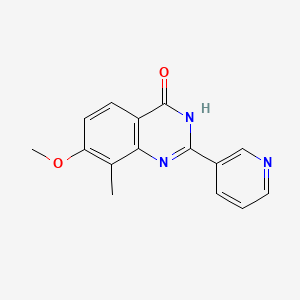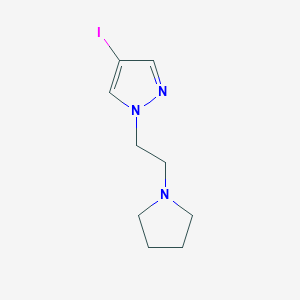![molecular formula C14H13ClF3N B8727370 Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H12NF3·HCl It is a derivative of benzylamine, where the phenyl group is substituted with a trifluoromethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can be synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde followed by reductive amination. The process involves the following steps:
Reduction of 4-(trifluoromethyl)benzaldehyde: This step typically uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents to convert the aldehyde to the corresponding alcohol.
Reductive Amination: The alcohol is then reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the amine.
Industrial Production Methods
In an industrial setting, the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and efficiency.
化学反应分析
Types of Reactions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
科学研究应用
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl)methanamine
- 4-(Trifluoromethyl)phenol
Uniqueness
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.
属性
分子式 |
C14H13ClF3N |
|---|---|
分子量 |
287.71 g/mol |
IUPAC 名称 |
phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H |
InChI 键 |
GBAYOLGIVQKGRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


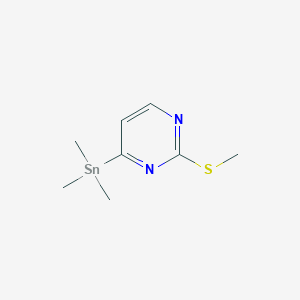
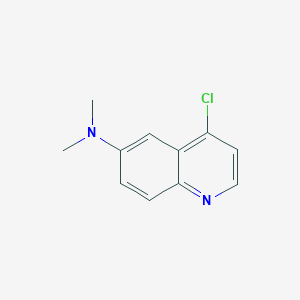
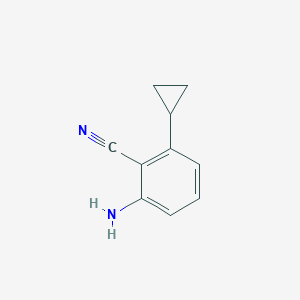
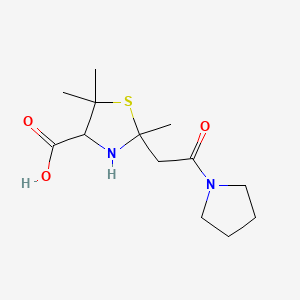
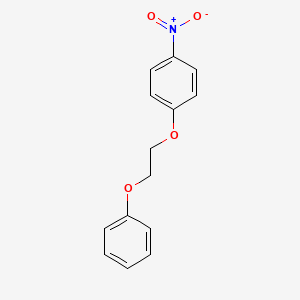
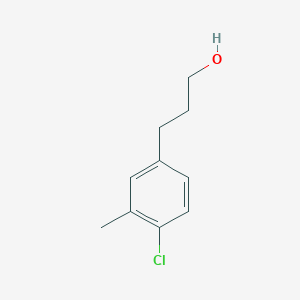
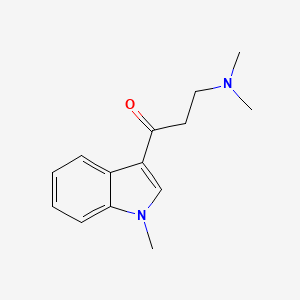
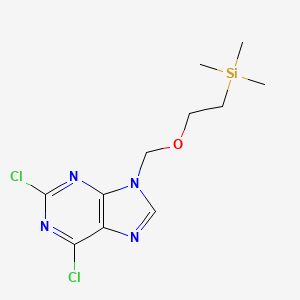
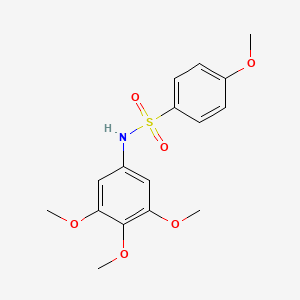
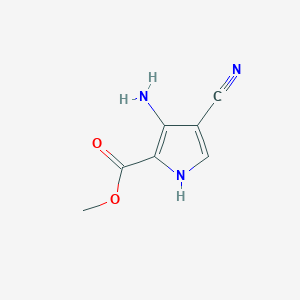
![(6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B8727347.png)
